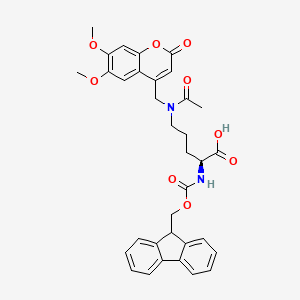

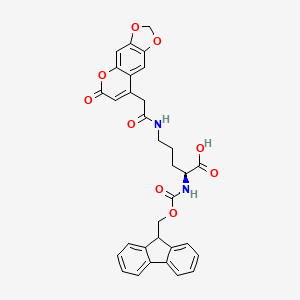

Fmoc-L-Orn(CDOCA)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

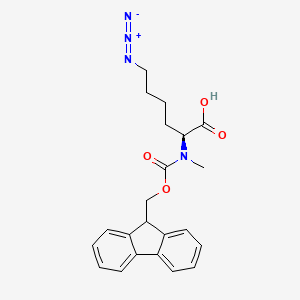

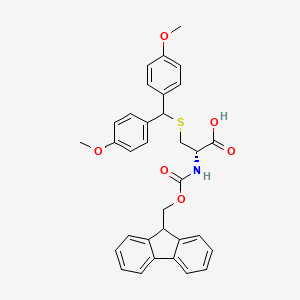

“Fmoc-L-Orn(CDOCA)-OH” is a derivative of the amino acid ornithine, which is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group . The Fmoc group is a common protecting group used in peptide synthesis, which can be removed under basic conditions .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids, including Fmoc-L-Orn(CDOCA)-OH, involves several steps . The Fmoc group is attached to the amino acid using a base such as piperidine . The synthesis process is typically carried out in a solid-phase, starting from the C-terminus (carboxyl end) and moving towards the N-terminus (amino end) . The Fmoc group is then removed, and the next amino acid is coupled using an activating agent .Chemical Reactions Analysis

The chemical reactions involving Fmoc-L-Orn(CDOCA)-OH are primarily its incorporation into peptides and the subsequent removal of the Fmoc group . The Fmoc group can be removed under basic conditions, typically using a solution of piperidine . Once the Fmoc group is removed, the free amino group can react with the carboxyl group of another amino acid to form a peptide bond .科学研究应用

Fabrication of Functional Materials

Fmoc-modified amino acids and short peptides are used as bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to self-assembly features .

Cell Cultivation

The properties of Fmoc-modified amino acids make them suitable for applications related to cell cultivation . Their biocompatibility and ability to form diverse nanostructures make them ideal for this purpose .

Bio-Templating

Fmoc-modified amino acids are used in bio-templating due to their self-organization properties . This involves using biological molecules to direct the assembly and synthesis of more complex structures .

Optical Applications

The self-assembling properties of Fmoc-modified amino acids also make them useful in optical applications . Their ability to form nanostructures can be leveraged in the creation of optical materials .

Drug Delivery

Fmoc-modified amino acids have potential applications in drug delivery . Their biocompatibility and self-assembling properties can be utilized to create structures capable of carrying and delivering drugs .

Catalytic Applications

The self-assembled structures formed by Fmoc-modified amino acids can also be used in catalysis . These structures can act as catalysts or support for catalysts in various chemical reactions .

作用机制

As a building block in peptide synthesis, the primary role of Fmoc-L-Orn(CDOCA)-OH is to be incorporated into peptides. The Fmoc group protects the amino end of the amino acid during synthesis, preventing it from reacting prematurely . Once the peptide chain is assembled, the Fmoc group can be removed, allowing the peptide to fold and function properly .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)acetyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N2O9/c35-29(12-18-13-30(36)43-26-15-28-27(14-23(18)26)41-17-42-28)33-11-5-10-25(31(37)38)34-32(39)40-16-24-21-8-3-1-6-19(21)20-7-2-4-9-22(20)24/h1-4,6-9,13-15,24-25H,5,10-12,16-17H2,(H,33,35)(H,34,39)(H,37,38)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZYXXVIPGOROZ-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Orn(CDOCA)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)

![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)